Flavor Chemistry: and
1-Phenylethanol (1PE): is commonly used as a fragrance in the and . Its pleasant, rose-like scent makes it a valuable ingredient in perfumes, lotions, and scented products.
1-Phenylethanol, with the chemical formula C₈H₁₀O, is an aromatic alcohol characterized by a phenyl group attached to a secondary alcohol. It appears as a colorless liquid with a mild floral scent reminiscent of gardenia or hyacinth. This compound is notable for its chiral nature, existing as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. Both enantiomers have distinct properties and applications, making 1-phenylethanol valuable in various industrial contexts, particularly in the production of fragrances and pharmaceuticals .
1-Phenylethanol can be harmful if swallowed or comes into contact with skin or eyes []. It is classified as a skin irritant and can cause serious eye damage []. Safety precautions should be taken when handling this compound, including wearing appropriate gloves, eye protection, and working in a well-ventilated area [].
1-Phenylethanol exhibits several biological activities:
The synthesis of 1-phenylethanol can be achieved through various methods:
1-Phenylethanol has diverse applications across various industries:
Research on interaction studies involving 1-phenylethanol has focused on its metabolic pathways and interactions with other compounds:
Several compounds share structural similarities with 1-phenylethanol. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
2-Phenylethanol | C₈H₁₀O | Achiral isomer; different sensory properties |
Benzyl alcohol | C₇H₈O | Primary alcohol; used as a solvent |
Phenethyl alcohol | C₈H₁₀O | Similar structure but different reactivity |
Ethylbenzene | C₈H₁₀ | Precursor to styrene; lacks hydroxyl group |
Uniqueness of 1-Phenylethanol:
1-Phenylethanol stands out due to its chiral nature and dual functionality as both a fragrance component and an important intermediate in organic synthesis. Its ability to exist as two distinct enantiomers allows for tailored applications in pharmaceuticals and flavoring agents that are not possible with its non-chiral counterparts.
The asymmetric synthesis of 1-phenylethanol has evolved significantly since the early 20th century. Initial methods relied on kinetic resolution using lipases or chemical reagents, yielding moderate enantioselectivity (60–80% ee) . A breakthrough emerged in the 1980s with Noyori’s development of the BINAP-Ru(II) catalyst system, enabling asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol with 80–99% ee under mild conditions (50 atm H₂, room temperature) . This metal-ligand bifunctional mechanism, involving a six-membered transition state with simultaneous hydride and proton transfer, revolutionized chiral alcohol production .
By the 2000s, enzymatic approaches gained traction. Novozyme 435 lipase-catalyzed kinetic resolution achieved 100% ee for (R)-1-phenylethanol using vinyl acetate as an acyl donor, though requiring prolonged reaction times (24–48 hrs) . Recent biocatalytic advancements, such as the Lactobacillus kefir ADH variant (Lk-ADH-E145F-F147L-Y190C), enable anti-Prelog reductions of acetophenone to (R)-1-phenylethanol with 99% ee and 91% conversion at 100 mM substrate concentration .
1-Phenylethanol’s utility stems from its stability, modular structure, and compatibility with diverse functionalization reactions:
Table 1: Natural Occurrence of 1-Phenylethanol
Source | Concentration (ppm) | Reference |
---|---|---|
Tea (Camellia sinensis) | 12–18 | |
Cocoa Beans | 2–5 | |
Common Mushrooms | 0.5–1.2 |
Engineered ADHs and whole-cell systems dominate recent studies:
Homochiral 1D coordination polymers (e.g., AlaPmDI²⁻/bix) selectively adsorb (R)-1-phenylethanol via hydrogen bonding and π-π interactions, achieving 98% ee in pseudo-LC micro-columns .
Iron-based Noyori analogs, such as (Sₐ,Rₚ,RR)-7b′, catalyze asymmetric transfer hydrogenation of acetophenone with 72% ee, offering a cost-effective alternative to ruthenium systems .
Table 2: Comparative Efficiency of Synthesis Methods
Method | Catalyst | ee (%) | TON | Reference |
---|---|---|---|---|
Noyori Hydrogenation | RuCl₂[(S)-XylBINAP][(S,S)-dpen] | 99 | 2,400,000 | |
Biocatalytic Reduction | Lk-ADH-E145F-F147L-Y190C | 99 | 144,800 | |
Iron ATH | (Sₐ,Rₚ,RR)-7b′ | 72 | 14,480 |
The reduction of acetophenone remains a cornerstone for 1-phenylethanol synthesis. Sodium borohydride in isopropyl alcohol demonstrates a Hammett reaction constant (ρ) of +3.0, indicative of a mechanism where electron-withdrawing substituents accelerate the reaction by stabilizing the transition state [5]. This aligns with the nucleophilic borohydride attack on the carbonyl carbon, followed by protonation. While effective for racemic mixtures, this method lacks stereocontrol, necessitating supplementary chiral resolution steps for enantiopure products.
Phenylmagnesium bromide (C₆H₅MgBr) reacts with acetaldehyde (CH₃CHO) to yield 1-phenylethanol via a two-step mechanism: nucleophilic addition to the carbonyl group forms an alkoxide intermediate, which undergoes acid quenching to produce the alcohol [2]. This route offers predictable regioselectivity but requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium byproducts, complicating large-scale applications.
Ruthenium-based catalysts, such as trans-[RuCl₂{(S)-binap}{(S,S)-dpen}], enable asymmetric hydrogenation of acetophenone with high enantiomeric excess. Mechanistic studies reveal that potassium tert-butoxide facilitates reversible amidato complex formation, lowering the activation barrier for hydride transfer by 1–2 kcal/mol and H–H bond cleavage by ~10 kcal/mol [4]. These interactions create a chiral pocket stabilized by hydrogen bonding and π-stacking, critical for stereochemical outcomes.
Noyori’s chiral Ru complexes achieve enantioselectivity through a bifunctional mechanism, where the metal center and amine ligand cooperatively activate both H₂ and the ketone. The accelerative effect of KO-t-C₄H₉ arises from its role in deprotonating the amine ligand, enhancing the catalyst’s hydridic character [4]. This system’s TOF reaches 32 h⁻¹ under optimized conditions (20-bar H₂, 230°C), rivaling noble metal catalysts.
Isopropanol serves as a green hydrogen donor in Cu–Zn–Al catalyzed reactions. At 180°C for 2 hours with an isopropanol/acetophenone molar ratio of 15, conversions of 89.4% and 1-phenylethanol selectivity of 93.2% are achieved [1]. Zinc incorporation modulates Cu’s oxidation state (Cu⁺/Cu⁰ = 0.81 at Cu/Zn = 2/3), preventing particle aggregation and enhancing active site dispersion.
Key variables include:
Novozyme 435 (Candida antarctica lipase B) resolves racemic 1-phenylethanol via transesterification with vinyl acetate. Response surface methodology optimizes conditions to 240 mM substrate, 11 mg/mL biocatalyst, and 42°C, achieving 100% enantiomeric excess in 75 minutes [6]. The catalyst retains 85% activity after seven cycles, underscoring industrial viability.
Engineered Saccharomyces cerevisiae expressing ω-transaminase and ketone reductase converts amines to chiral alcohols in one pot. This system exploits cellular metabolism for cofactor regeneration, achieving 98% yield with 99% enantiomeric excess at 30°C [7]. Baker’s yeast’s endogenous reductases further enable asymmetric reductions without exogenous NADPH supplementation.
While flow-based synthesis of 1-phenylethanol is underexplored in the literature, continuous hydrogenation reactors using immobilized Cu–Zn–Al catalysts show promise for scale-up. Microfluidic systems could enhance heat/mass transfer in exothermic reductions, minimizing hotspots and byproduct formation.
Enzymatic kinetic resolution represents the most established approach for obtaining enantiomerically pure 1-phenylethanol from racemic starting materials. Multiple lipase systems have demonstrated exceptional performance in this transformation.
Acylase I from Aspergillus melleus has been extensively studied for the stereoselective acetylation of racemic 1-phenylethanol using vinyl acetate as the acyl donor in hexane [1]. This system operates efficiently at room temperature, making it particularly attractive for undergraduate laboratory applications. The reaction proceeds through a greener route compared to traditional Mosher diastereomer formation, being approximately 80% less expensive [1].
Novozyme 435 (Candida antarctica lipase B) demonstrates superior performance in optimized conditions. Research has shown that under optimal parameters - substrate concentration of 240 millimolar, biocatalyst loading of 11 milligrams per milliliter, temperature of 42°C, and reaction time of 75 minutes - complete enantiomeric excess (100%) can be achieved [2]. This represents a significant improvement over literature values, with substantially reduced reaction times that are crucial for industrial applications.
Mucor miehei lipase exhibits extraordinary enantioselectivity with E-values exceeding 200, corresponding to enantiomeric excess values above 99% for both unreacted phenylethanol and the formed phenylethyl propionate at 50% conversion [3]. The enzyme shows exclusive selectivity for the R-enantiomer, with no conversion of the S-enantiomer observed even after extended reaction periods.
The Aspergillus oryzae lipase system provides excellent enantioselectivity with E-values greater than 200 and demonstrates remarkable substrate tolerance, maintaining high selectivity even at substrate concentrations up to 1.8 molar [4]. This exceptional substrate tolerance is particularly valuable for industrial-scale applications where high substrate concentrations are economically advantageous.
Response Surface Methodology has emerged as a powerful tool for optimizing enzymatic kinetic resolution processes. The systematic approach allows for the simultaneous optimization of multiple reaction parameters while accounting for interactive effects between variables.
In the optimization of Novozyme 435-catalyzed kinetic resolution, Central Composite Design was employed to evaluate the effects of substrate concentration, temperature, reaction time, and biocatalyst loading [2]. The methodology revealed that the substrate concentration and biocatalyst loading had the most significant impact on enantiomeric excess. The optimized conditions yielded 100% enantiomeric excess with 240 millimolar substrate concentration, 11 milligrams per milliliter biocatalyst loading, at 42°C for 75 minutes.
Statistical analysis demonstrated that the reaction time could be significantly reduced compared to previous studies while maintaining excellent enantioselectivity. The Response Surface Methodology approach proved superior to traditional one-factor-at-a-time optimization, providing insights into interactive effects that would otherwise be overlooked.
The validation experiments confirmed the accuracy of the predicted model, with experimental results matching theoretical predictions within acceptable margins. This demonstrates the reliability of Response Surface Methodology for scale-up applications in industrial settings.
Dynamic Kinetic Resolution represents a significant advancement over traditional kinetic resolution by combining enzymatic resolution with in situ racemization, theoretically enabling 100% conversion to the desired enantiomer.
Continuous flow systems have been developed using single packed-bed reactors containing both Candida antarctica lipase B and vanadyl sulfate as the racemization catalyst [5]. This approach circumvents compatibility issues between the enzymatic and chemical catalysts while providing improved mass and heat transfer characteristics inherent to continuous flow processes.
The CALB-VOSO4 system in continuous flow demonstrates excellent performance, producing enantiopure R-esters with high conversions and productivity. The compartmentalization effect of the packed-bed reactor allows for optimal conditions for both catalytic processes while preventing catalyst deactivation through mutual interference.
Process advantages include extended catalyst lifetime due to the absence of mechanical stirring, easier work-up procedures, improved safety profiles, and enhanced reproducibility through precise control of temperature, pressure, and residence time [5]. The continuous nature of the process also facilitates automation and scale-up for industrial applications.
The integration of chemical racemization catalysts with enzymatic resolution systems has yielded highly effective Dynamic Kinetic Resolution processes.
Ruthenium-based racemization catalysts have shown exceptional performance when combined with lipases. The pentaphenylcyclopentadienyl ruthenium complex [(η5-C5Ph5)RuCl(CO)2] demonstrates very high reactivity in the in situ redox racemization of 1-phenylethanol in the presence of immobilized enzymes [6]. This catalyst can be used at remarkably low loadings (0.05 mol%) while maintaining high efficiency.
Zeolite-based racemization systems offer an alternative approach using hydrophobic zeolite beta containing low concentrations of zirconium or aluminum [7]. These heterogeneous catalysts minimize styrene formation as a side product while maintaining effective racemization activity. The combination with Candida antarctica lipase achieves high yield and selectivity, with enantiomeric excess values of 92-98% when using high-molecular-weight acyl donors.
Niobium-based racemization agents represent a novel approach, with niobium phosphate hydrate effectively reducing enantiomeric excess from 95% to 0% within 24 hours at 60°C in toluene [8]. The chemoenzymatic Dynamic Kinetic Resolution process using this system produces R-1-phenylethyl acetate with 92% conversion and 85% enantiomeric excess.
Ruthenium-based asymmetric hydrogenation represents one of the most sophisticated approaches for the stereoselective synthesis of 1-phenylethanol from acetophenone.
XylBINAP-DAIPEN System: The combination of (S)-2,2'-bis(di-3,5-xylyl-phosphino)-1,1'-binaphthyl with (S)-1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine creates a highly active catalyst system [9]. Under optimized conditions (substrate-to-catalyst ratio of 100,000, 8 atmospheres hydrogen pressure, 48 hours), this system achieves quantitative conversion of acetophenone to R-1-phenylethanol with 99% enantiomeric excess.
The sterically demanding 3,5-xylyl moieties on the phosphorus atoms of XylBINAP provide enhanced enantioselectivity compared to the original TolBINAP system. This improvement demonstrates the critical role of steric factors in determining stereochemical outcomes in asymmetric hydrogenation.
TolBINAP-DPEN System: The original system using (S)-TolBINAP with (S,S)-1,2-diphenylethylenediamine produces R-1-phenylethanol with 82% enantiomeric excess [9]. The mechanistic understanding reveals that the RuH2 complex adopts a C2-symmetric structure, with the substrate approaching the quadrupole reaction site preferentially from the si-face due to steric considerations.
The stereochemical configuration at the metal center plays a crucial role in determining the absolute configuration of the product alcohol.
Coordination geometry studies reveal that the ruthenium center adopts a distorted octahedral geometry with the BINAP ligand occupying equatorial positions and the diamine ligand forming a five-membered chelate ring [9]. The axial and equatorial amino protons exhibit different reactivity, with the axial proton being more reactive due to favorable quadrupole-dipole interactions.
Transition state analysis demonstrates that the si-face approach of acetophenone is favored over the re-face approach by approximately 1.7 kcal/mol in energy difference. This preference arises from the minimization of steric repulsion between the aromatic groups of the substrate and the phosphine ligands.
Ligand modifications can dramatically alter stereoselectivity. Replacement of amino groups with N-methyl substituents reverses the sense of enantioselection, with the (S)-TolBINAP/(R,R)-DMDPEN system producing S-1-phenylethanol with 79% enantiomeric excess, demonstrating the delicate balance of steric and electronic factors.
Beyond ruthenium, other transition metals have shown promise in asymmetric hydrogenation applications.
Palladium-based systems using hexagonally packed nanoarray catalysts with S-proline as chiral modifier achieve 28.8% enantiomeric excess in the production of R-1-phenylethanol [10]. While the enantioselectivity is lower than ruthenium systems, the high chemoselectivity (100%) and unique nanostructure properties make this system interesting for fundamental studies.
Cobalt-catalyzed systems are emerging as promising alternatives to precious metal catalysts, though specific data for 1-phenylethanol synthesis remains limited in the current literature [11]. The development of cobalt-based asymmetric hydrogenation represents an important area for future research due to the abundance and lower cost of cobalt compared to ruthenium.
Biocatalytic approaches offer exceptional stereoselectivity and operate under mild conditions, making them attractive for industrial applications.
Bacillus thuringiensis whole cells demonstrate remarkable stereoselectivity in the reduction of acetophenone to R-1-phenylethanol, achieving 99% enantiomeric excess and greater than 99% conversion efficiency [12]. The optimal conditions include pH 7.5, 24-hour reaction time, and 10% isopropanol as cosolvent to enhance substrate solubility and cofactor regeneration.
Galactomyces candidus GZ1 exhibits unique switchable stereoselectivity depending on reaction conditions [13]. Under aerobic conditions, the system produces R-1-phenylethanol with greater than 99.9% enantiomeric excess, while anaerobic conditions initially favor S-1-phenylethanol production before switching to R-selectivity through a dynamic stereoinversion mechanism.
Aspergillus oryzae mycelium-bound lipase shows excellent enantioselectivity with E-values exceeding 200 and demonstrates remarkable substrate tolerance up to 1.8 molar concentration [4]. The system maintains high activity and selectivity across a broad range of reaction conditions, making it suitable for industrial applications.
The distinction between Prelog and anti-Prelog stereoselectivity is crucial for understanding and predicting enzymatic behavior.
Prelog stereoselectivity follows the conventional rule where the larger substituent of the prochiral ketone is accommodated in the large binding pocket of the enzyme active site. Many alcohol dehydrogenases, including those from Rhodococcus ruber, follow this pattern and produce S-1-phenylethanol from acetophenone reduction [14].
Anti-Prelog stereoselectivity represents the minority case where the smaller substituent occupies the large binding pocket, resulting in R-configured products. The Lactobacillus kefir alcohol dehydrogenase exemplifies this behavior, producing R-1-phenylethanol with excellent enantioselectivity (greater than 99% enantiomeric excess) [14].
Bacillus cereus TQ-2 represents a newly discovered anti-Prelog enzyme that converts acetophenone to R-1-phenylethanol with 99% enantiomeric excess [15]. This whole-cell biocatalyst demonstrates broad substrate tolerance and operates effectively across a wide pH range (5.0-9.0), making it highly practical for industrial applications.
Engineered variants of naturally occurring enzymes can exhibit reversed stereoselectivity. The Lactobacillus kefir ADH variant (E145F-F147L-Y190C), named Lk-ADH Prince, maintains anti-Prelog specificity while showing enhanced substrate scope, reducing 34 different carbonyl compounds with excellent R-stereoselectivity [16].
Computational approaches provide valuable insights into the molecular basis of stereoselectivity and guide rational catalyst design.
Density Functional Theory calculations have been employed to understand the stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene [17]. The studies reveal that hydrogen atom abstraction is the rate- and stereoselectivity-determining step, with the R-1-phenylethanol formation pathway being favored by 1.7 kcal/mol over the S-pathway.
Molecular dynamics simulations coupled with Rosetta-based enzyme design have successfully predicted enzyme variants with inverted enantioselectivity [18]. The computational workflow identified four ketoreductase variants with 6-8 mutations that exhibited complete stereoselectivity reversal, producing R-alcohols with up to 99% enantiomeric excess.
Distortion-interaction analysis demonstrates that stereoselectivity arises from both substrate distortion energy and interaction energy between the substrate and chiral catalyst [19]. The steric repulsion between aromatic groups represents the primary factor determining chiral induction in many systems.
π-π stacking interactions have been identified as crucial factors in determining stereoselectivity. In iron porphyrin systems, attractive π-π stacking between the substrate phenyl group and the porphyrin naphthyl substituent contributes significantly to the observed R-selectivity [17].
The computational studies provide a molecular-level understanding that complements experimental observations and enables the rational design of improved catalytic systems. These insights are particularly valuable for developing next-generation stereoselective catalysts with enhanced performance characteristics.
Corrosive;Irritant